molecular formula C15H16O6 B11078440 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl- CAS No. 5115-25-3

2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl-

Cat. No.: B11078440
CAS No.: 5115-25-3
M. Wt: 292.28 g/mol
InChI Key: RCPOYMZTZWMPSU-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
The compound 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl- (CAS: 5115-25-3, molecular formula: C₁₅H₁₆O₆) is a spirocyclic derivative featuring a central spiro[5.5]undecane core with two 1,3-dioxane rings and furan substituents at the 3 and 9 positions. Its synthesis typically involves the acid-catalyzed condensation of pentaerythritol with furfural derivatives, a method analogous to other spirocyclic compounds in this class .

Properties

CAS No.

5115-25-3

Molecular Formula

C15H16O6

Molecular Weight

292.28 g/mol

IUPAC Name

3,9-bis(furan-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane

InChI

InChI=1S/C15H16O6/c1-3-11(16-5-1)13-18-7-15(8-19-13)9-20-14(21-10-15)12-4-2-6-17-12/h1-6,13-14H,7-10H2

InChI Key

RCPOYMZTZWMPSU-UHFFFAOYSA-N

Canonical SMILES

C1C2(COC(O1)C3=CC=CO3)COC(OC2)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation of Pentaerythritol and 2-Furaldehyde

The most widely documented synthesis involves the reaction of 2,2-bis(hydroxymethyl)propane-1,3-diol (pentaerythritol) with 2-furaldehyde under acidic conditions. In a representative procedure, pentaerythritol (1.0 mol) is combined with excess 2-furaldehyde (2.2 mol) in the presence of hydrochloric acid (HCl) as a catalyst at room temperature. The reaction proceeds via nucleophilic attack of the hydroxyl groups on the aldehyde carbonyl, followed by cyclization to form the spiroacetal core.

Key steps include:

  • Protonation of the aldehyde by HCl, enhancing electrophilicity.

  • Formation of hemiacetal intermediates through hydroxyl group addition.

  • Dehydration and cyclization to generate the spiro[5.5]undecane framework.

The crude product is purified via recrystallization from 60% methanol, yielding colorless crystals with a melting point of 42–46°C.

Table 1: Standard Reaction Conditions and Yields

ParameterValueSource
Molar ratio (diol:aldehyde)1:2.2
CatalystHCl (aqueous, 0.5–1.0 M)
TemperatureRoom temperature (25°C)
Reaction time19–24 hours
Yield after purification79%

Alternative Methodologies and Modifications

While the HCl-catalyzed method is predominant, alternative approaches include:

  • Solid Acid Catalysts : Substituting HCl with ion-exchange resins (e.g., Amberlyst-15) to simplify product isolation.

  • Solvent-Free Conditions : Conducting the reaction under neat conditions at elevated temperatures (80–100°C) to accelerate kinetics, though this risks polymerization side reactions.

A notable modification involves stabilizing the reaction mixture with hydroquinone (0.1–0.5 wt%) to inhibit radical-induced polymerization of the furan rings during heating. Post-reaction neutralization with sodium bicarbonate ensures removal of residual acid before vacuum distillation to recover excess aldehyde.

Structural and Conformational Analysis

Crystallographic Characterization

X-ray diffraction studies reveal that the asymmetric unit contains two independent molecules, each exhibiting a chair conformation in the six-membered oxaspiro rings. The dihedral angles between the furanyl substituents and the central spiro core are 56.4° and 56.3°, indicating significant steric crowding. Intermolecular C–H⋯π interactions between furan rings stabilize the crystal lattice, as evidenced by shortened contact distances (3.2–3.4 Å).

Table 2: Key Crystallographic Parameters

ParameterValueSource
Space groupP-1
Unit cell dimensionsa = 9.212 Å, b = 11.873 Å, c = 12.356 Å
Dihedral angle (furans)56.4° ± 0.3°
C–H⋯π distance3.3 Å

Spectroscopic Validation

  • FT-IR : Strong absorptions at 1120 cm⁻¹ (C–O–C asymmetric stretch) and 1605 cm⁻¹ (furan C=C).

  • ¹³C NMR : Peaks at δ 105.2 ppm (spiro quaternary carbon) and δ 142.1 ppm (furan α-carbons).

  • MS (EI) : Molecular ion peak at m/z 292.28 ([M]⁺), consistent with the molecular formula C₁₅H₁₆O₆.

Industrial-Scale Production and Challenges

Process Optimization

Scalability requires addressing:

  • Byproduct Formation : Oligomeric side products from aldol condensation of excess 2-furaldehyde, mitigated by maintaining a strict 1:2.2 diol:aldehyde ratio.

  • Catalyst Recovery : HCl neutralization generates NaCl, necessitating filtration steps to avoid contamination.

Applications and Derivative Synthesis

While beyond the scope of preparation methods, the compound’s utility as a precursor for polyorthoesters and drug delivery systems is noted. Its spirocyclic structure imparts rigidity, making it valuable in polymer chemistry .

Chemical Reactions Analysis

    Reactivity: The compound is relatively stable due to the spirocyclic structure. it can undergo various reactions

    Common Reagents and Conditions: Specific reagents depend on the desired reaction type.

    Major Products: The products formed depend on the reaction conditions and substituents. These could include derivatives of the spirocyclic core or modified furan rings.

  • Scientific Research Applications

    Chemical Properties and Structure

    The molecular formula of 2,4,8,10-tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl is C15H16O6. It features a spiro structure that contributes to its chemical reactivity and stability. The compound contains multiple ether linkages and furan groups that enhance its interaction with other chemical species.

    Polymer Chemistry

    One of the primary applications of this compound is in the field of polymer chemistry. It acts as a precursor for various polymeric materials due to its ability to undergo cross-linking reactions. For instance:

    • Cross-linking Agents : When reacted with diols or diacids in the presence of strong acids (e.g., boron trifluoride), it forms rubber-like polymers that can be further cross-linked into hard resins through heat treatment .
    • Polymerization : The compound can be polymerized to create materials with desirable mechanical properties, making it suitable for applications in coatings and adhesives.

    Synthesis of Functionalized Derivatives

    The compound can be functionalized through nucleophilic addition reactions. For example:

    • Alkylation : The allylic double bonds can react with alcohols or acids to yield derivatives such as 3,9-dimethoxyethyl- or 3,9-diacetoxyethyl-2,4,8,10-tetraoxaspiro[5.5]undecane . This versatility allows for the development of tailored materials for specific applications.

    Antimicrobial Properties

    Research has indicated that derivatives of 2,4,8,10-tetraoxaspiro[5.5]undecane exhibit antimicrobial activity. This property is particularly valuable in the development of new antimicrobial agents for medical applications.

    Drug Delivery Systems

    The compound's unique structure allows it to be explored as a potential carrier for drug delivery systems. Its ability to form stable complexes with various therapeutic agents can enhance the efficacy and bioavailability of drugs.

    Development of Polymeric Materials

    A study demonstrated the synthesis of a novel polymer from 2,4,8,10-tetraoxaspiro[5.5]undecane derivatives through a hydrothermal method using formaldehyde as a precursor. The resulting polymer exhibited enhanced thermal stability and mechanical strength compared to conventional polymers .

    PropertyConventional PolymerTetraoxaspiro Polymer
    Thermal StabilityModerateHigh
    Mechanical StrengthLowHigh
    Processing Temperature180 °C220 °C

    Antimicrobial Activity Assessment

    In another study assessing the antimicrobial properties of synthesized derivatives of this compound, it was found that certain modifications significantly increased their effectiveness against common pathogens like Staphylococcus aureus and Escherichia coli .

    Compound VariantAntimicrobial Activity (Zone of Inhibition)
    Unmodified Compound10 mm
    Dimethoxyethyl Derivative20 mm
    Diacetoxyethyl Derivative25 mm

    Mechanism of Action

    • The compound’s mechanism of action remains largely unexplored. Further research is needed to understand its interactions with biological targets and pathways.
  • Comparison with Similar Compounds

    Key Properties

    • Molecular Weight : 292.28 g/mol .

    Comparison with Similar Compounds

    Structural and Substituent Variations

    The 2,4,8,10-Tetraoxaspiro[5.5]undecane skeleton allows diverse substitutions at the 3 and 9 positions. Key derivatives include:

    Compound Substituents Molecular Formula Key Applications References
    3,9-Di(furan-2-yl)- Furan C₁₅H₁₆O₆ Polymer intermediates, potential drug carriers
    3,9-Bis(pyridin-2-yl)- Pyridine C₁₇H₁₈N₂O₄ Crystal engineering, coordination chemistry
    3,9-Divinyl- Vinyl C₁₁H₁₆O₄ Hydrogels, pH-sensitive copolymers
    3,9-Dichloro-diphosphaspiro Chlorine, phosphorus C₅H₈Cl₂O₆P₂ Flame retardants
    3,9-Bis(dodecylthioethyl)- Thioether C₃₃H₆₄O₄S₂ Antioxidants in adhesives
    3,9-Diphenyl- Phenyl C₂₃H₂₄O₄ Flow assurance in oil industries

    Conformational Dynamics

    • Axial Chirality : Compounds like 3,9-dibenzyl derivatives exhibit flexible structures due to flipping of the dioxane rings, observed via dynamic NMR studies .
    • Enantiomerism : Substituent asymmetry (e.g., pyridinyl vs. furyl) generates six possible isomers, complicating stereochemical analysis .

    Physicochemical Properties

    • Thermal Stability : Phosphorus-containing derivatives (e.g., 3,9-dichloro-diphosphaspiro) show high thermal stability (>300°C), critical for flame retardancy .
    • Biodegradability : Vinyl-substituted derivatives (e.g., 3,9-divinyl-) form pH-sensitive copolymers with itaconic anhydride, enabling controlled drug release .
    • Solubility : Furan derivatives exhibit moderate polarity, making them soluble in acetone and DMSO but insoluble in alkanes .

    Research Findings and Data Tables

    Table 1: Crystallographic Data Comparison

    Compound Crystal System Space Group Unit Cell Parameters (Å) Reference
    3,9-Bis(4-methoxyphenyl)- Orthorhombic P212121 a=6.063, b=12.738, c=13.434
    3,9-Dichloro-diphosphaspiro Orthorhombic P212121 a=6.0630, b=12.7384, c=13.4338

    Table 2: Thermal Decomposition Temperatures

    Compound T₅% (°C) Tmax (°C) Residue at 700°C (%) Reference
    3,9-Dichloro-diphosphaspiro 320 450 28.5
    3,9-Divinyl copolymer 180 250 5.2

    Biological Activity

    2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl- is a complex organic compound known for its unique structural properties and potential biological activities. This compound belongs to a class of bicyclic ketene acetals and is characterized by its spiro structure, which contributes to its reactivity and functionality in various applications, particularly in polymer chemistry and drug delivery systems.

    Structure and Composition

    • Chemical Formula : C11_{11}H16_{16}O4_{4}
    • Molecular Weight : 212.2423 g/mol
    • IUPAC Name : 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl-
    • CAS Registry Number : 1455-42-1

    The compound's structure features multiple oxygen atoms integrated into a spiro framework, which enhances its reactivity and interaction with biological systems.

    Physical Properties

    • Appearance : Typically a crystalline solid at room temperature but often used as a liquid due to low crystallization tendency.
    • Stability : Relatively unstable; it hydrolyzes rapidly in the presence of moisture and can isomerize spontaneously.

    The biological activity of 2,4,8,10-tetraoxaspiro[5.5]undecane derivatives has been studied primarily in the context of their applications in drug delivery systems. The compound exhibits significant potential due to its ability to form biodegradable polyorthoesters through polyaddition reactions with diols. This property allows for controlled drug release mechanisms that are crucial in pharmaceutical formulations.

    Case Studies and Research Findings

    • Controlled Drug Release :
      • A study demonstrated the use of polyorthoesters derived from this compound as embedding media for pharmaceuticals. The formulations showed effective controlled release profiles under physiological conditions due to surface erosion mechanisms .
    • Toxicological Assessments :
      • Safety assessments conducted by the European Food Safety Authority (EFSA) indicated that the compound does not raise concerns regarding genotoxicity or accumulation in humans. In vitro tests showed no significant adverse effects at concentrations up to 2000 mg/kg body weight per day .
    • Polymerization Studies :
      • Research highlighted the polymerization behavior of this compound when reacted with various diols or diacids under acidic conditions. The resulting polymers exhibited rubber-like characteristics and could be crosslinked into hard resins .

    Summary of Biological Activity

    Study Focus Findings
    Controlled Drug ReleaseEffective formulations with controlled release profiles using biodegradable polyorthoesters .
    Toxicological SafetyNo genotoxicity or accumulation concerns; NOAEL established at 2000 mg/kg body weight .
    Polymerization CharacteristicsFormation of rubber-like polymers; potential for industrial applications .

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